REACTION_CXSMILES
|
CC1C=CC([O:6][CH2:7][C:8](O)=[O:9])=CC=1.[NH2:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([NH2:19])=[O:18].[CH:23]1[CH:24]=[CH:25][C:26]2N(O)N=N[C:27]=2[CH:28]=1.CCN([CH:39]([CH3:41])[CH3:40])C(C)C.[CH2:42](Cl)CCl>CN(C=O)C.CO>[C:39]([C:23]1[CH:24]=[CH:25][C:26]([O:9][CH2:8][C:7]([NH:13][C:14]2[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=2)[C:17]([NH2:19])=[O:18])=[O:6])=[CH:27][CH:28]=1)([CH3:41])([CH3:42])[CH3:40]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCC(=O)O)C=C1
|
Name
|
|
Quantity
|
163.86 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
230.8 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred until reaction completion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice cold water
|
Type
|
CUSTOM
|
Details
|
MC (10%), separated organic layer
|
Type
|
WASH
|
Details
|
sequentially washed with aqueous sodium bicarbonate, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
The solvent was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(OCC(=O)NC=2C=C(C(=O)N)C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |